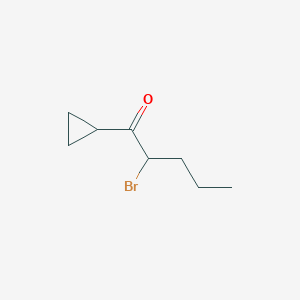
2-Bromo-1-cyclopropylpentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-cyclopropylpentan-1-one is an organic compound with the molecular formula C8H13BrO. It is a brominated cyclopropyl ketone, which means it contains a bromine atom attached to a cyclopropyl group and a ketone functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-cyclopropylpentan-1-one typically involves the bromination of 1-cyclopropylpentan-1-one. One common method is to react 1-cyclopropylpentan-1-one with bromine in the presence of a solvent such as carbon tetrachloride. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, leading to efficient production of the compound. The separation and purification of the product are typically achieved through distillation and recrystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-cyclopropylpentan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted cyclopropyl ketones.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Substituted cyclopropyl ketones.
Reduction: Cyclopropyl alcohols.
Oxidation: Cyclopropyl carboxylic acids.
Aplicaciones Científicas De Investigación
2-Bromo-1-cyclopropylpentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-cyclopropylpentan-1-one involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the ketone group can undergo reduction or oxidation. These reactions can lead to the formation of different products, which may exhibit distinct biological or chemical properties .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-propanol: A bromohydrin with similar reactivity but different structural features.
1,2-Dibromocyclopentane: A dibrominated cycloalkane with different substitution patterns.
Cyclopropyl ketones: A class of compounds with a cyclopropyl group and a ketone functional group
Uniqueness
2-Bromo-1-cyclopropylpentan-1-one is unique due to its specific substitution pattern and the presence of both a bromine atom and a cyclopropyl group.
Propiedades
Número CAS |
34650-67-4 |
|---|---|
Fórmula molecular |
C8H13BrO |
Peso molecular |
205.09 g/mol |
Nombre IUPAC |
2-bromo-1-cyclopropylpentan-1-one |
InChI |
InChI=1S/C8H13BrO/c1-2-3-7(9)8(10)6-4-5-6/h6-7H,2-5H2,1H3 |
Clave InChI |
CTMBQMDYBHMRHD-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(=O)C1CC1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















